
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a dihydronaphthalene core. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene typically involves the hydrogenation of 1,4-di-tert-butylnaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation without over-reduction of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is used as a precursor for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology
Medicine
There is limited direct application of this compound in medicine. its derivatives could be explored for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the dihydronaphthalene core.
1,4-Di-tert-butylcyclohexane: A fully saturated analog with different reactivity.
1,4-Di-tert-butyl-2,3-dihydronaphthalene: A closely related compound with slight structural differences.
Uniqueness
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of the dihydronaphthalene core. This gives it distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
74877-15-9 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(1S,4S)-1,4-ditert-butyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H26/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3/t15-,16-/m1/s1 |
InChI Key |
JHPAZSHWWOZNCX-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C=C[C@H](C2=CC=CC=C12)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1C=CC(C2=CC=CC=C12)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
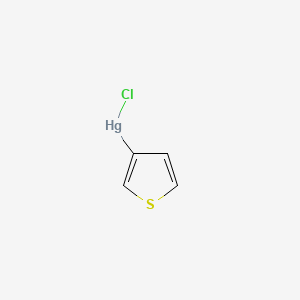
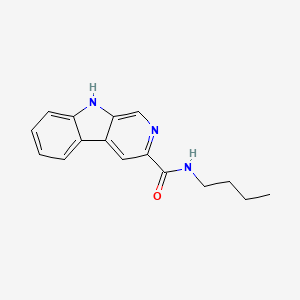

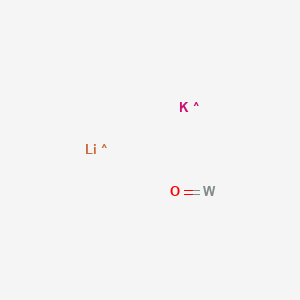
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
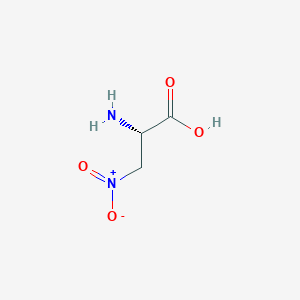
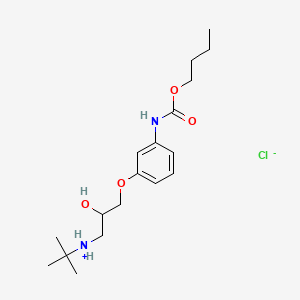
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)



